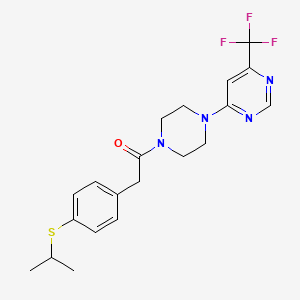![molecular formula C13H12FN3O3S B2856017 6-((3-fluoro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706135-18-3](/img/structure/B2856017.png)
6-((3-fluoro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidines can be synthesized through various methods . Thiophene derivatives, which may be related due to the sulfur atom in the compound, have been synthesized for anticancer activity carrying biologically active moieties .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also appears to contain a sulfonyl group attached to a 3-fluoro-4-methoxyphenyl group, although the specific structure could not be determined from the available information.Aplicaciones Científicas De Investigación
Herbicidal Applications
The synthesis of new pyrimidine and triazine intermediates for herbicidal sulfonylureas highlights the utility of fluorine-containing compounds in developing selective post-emergence herbicides. These compounds demonstrate significant selectivity in crops like cotton and wheat, attributed to their unique metabolic processes involving sulfone metabolization. Such selectivity is crucial for minimizing crop damage while effectively controlling unwanted vegetation. The study by Hamprecht et al. (1999) details the preparation and application of these intermediates in agricultural settings, providing a foundation for further exploration of fluorinated pyrimidines in herbicide development (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Medicinal Chemistry
The exploration of pyrimidine derivatives in medicinal chemistry is vast, with applications ranging from anticancer to antibacterial agents. For instance, the modification of Pyrrolo[2,3‐d]pyrimidines through C–H borylation followed by cross-coupling or other transformations has been developed to synthesize biologically relevant derivatives. These compounds, including 6-arylpyrrolo[2,3-d]pyrimidines and 8-aryl-7-deazaadenine derivatives, hold potential for further medicinal applications due to their versatile synthetic accessibility and structural diversity. Klečka, Slavětínská, & Hocek (2015) demonstrated the synthesis of these derivatives, emphasizing their potential in drug development (Klečka, Slavětínská, & Hocek, 2015).
Another area of research focuses on the synthesis and molecular corroborations of medicinally important novel pyrazoles, deriving from pyrimidine precursors. These compounds exhibit a range of biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The ability of these derivatives to inhibit key enzymes responsible for diseases such as inflammation and breast cancer highlights their potential as therapeutic agents. Thangarasu, Manikandan, & Thamaraiselvi (2019) provide insights into the synthesis, biological evaluation, and the promising future of these pyrazole derivatives in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-fluoro-4-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3S/c1-20-13-3-2-10(4-11(13)14)21(18,19)17-6-9-5-15-8-16-12(9)7-17/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLECMTJFQRNXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)




![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2855945.png)



![N-tert-butyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2855952.png)

![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2855955.png)